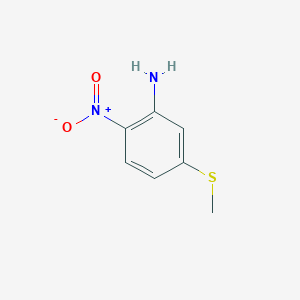

5-(甲硫基)-2-硝基苯胺

描述

Synthesis Analysis

The synthesis of related compounds, such as 5-aryl-3-(methylsulfanyl)-1H-pyrazoles, demonstrates the versatility of methylsulfanyl and nitro groups in facilitating multi-component reactions, which can yield functionalized molecules with good-to-excellent yields under reflux conditions in ethanol. This approach underlines the potential methodologies that might be applied to synthesize 5-(Methylsulfanyl)-2-nitroaniline by adapting similar strategies that involve the substitution reactions or the coupling of appropriate precursors in the presence of suitable catalysts and conditions (Alizadeh et al., 2013).

Molecular Structure Analysis

Molecular structure determination plays a crucial role in understanding the physical and chemical properties of a compound. For compounds similar to 5-(Methylsulfanyl)-2-nitroaniline, techniques like X-ray diffraction have been pivotal in elucidating their crystalline structure, showcasing how molecular associations and proton-transfer formations contribute to their stability and reactivity. Such structural insights are instrumental in predicting the behavior of 5-(Methylsulfanyl)-2-nitroaniline in various chemical environments (Lynch et al., 1998).

Chemical Reactions and Properties

The reactivity of 5-(Methylsulfanyl)-2-nitroaniline can be inferred from studies on similar nitroaniline derivatives, which participate in azo coupling reactions, hydrogen bond formation, and exhibit significant stability in acid mediums. These properties suggest that 5-(Methylsulfanyl)-2-nitroaniline could undergo similar reactions, leading to the formation of azo compounds, triazenes, and potentially engaging in supramolecular interactions through hydrogen bonding (Pr̆ikryl et al., 2007).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are influenced by the molecular structure. For compounds with nitro and methylsulfanyl groups, these properties are critical for determining their phase behavior, solubility in different solvents, and their thermal stability. Studies on similar molecules have shown that the arrangement of these functional groups on the aniline ring can significantly affect their crystallization patterns and solubility profiles, which would be applicable to 5-(Methylsulfanyl)-2-nitroaniline as well (Ellena et al., 2001).

Chemical Properties Analysis

The presence of a nitro group and a methylsulfanyl group in 5-(Methylsulfanyl)-2-nitroaniline suggests a propensity for engaging in electron-withdrawing and donating interactions, respectively. These characteristics influence its chemical behavior in nucleophilic substitution reactions, electrophilic aromatic substitution, and potential for participating in redox reactions. The electron-withdrawing effect of the nitro group and the electron-donating capacity of the methylsulfanyl group make this compound an interesting candidate for further chemical modifications and applications in synthesis (Lingappa et al., 2011).

科学研究应用

多态性和热化学

5-(甲硫基)-2-硝基苯胺通过其衍生物 5-甲基-2-[(2-硝基苯基)氨基]-3-噻吩甲腈表现出明显的多态性,表现出六种无溶剂多态性,其在堆积模式和分子构象上有所不同。这些多晶型,晶体颜色从红色到橙色再到黄色,说明了该化合物的热化学稳定性和结晶对分子构象的影响。这在分子材料及其固态性质的研究中尤为重要,突出了该化合物在材料科学中应用于开发具有特定物理特性的化合物的应用 (Yu et al., 2000).

聚集中的氢键

对密切相关的化合物 2-甲基-5-硝基苯胺的研究提供了关于氢键在分子聚集中的作用的见解。通过高分辨率单晶 X 射线数据和从头算计算,已经表明氢键对硝基苯胺中的极性链形成有显着贡献。这项研究强调了理解分子间相互作用的重要性,这可以为设计具有所需聚集特性的新材料提供信息 (Ellena et al., 2001).

功能化吡唑的合成

该化合物的用途延伸到有机合成,其中用于制备功能化吡唑。已经开发了一种涉及 5-(甲硫基)-2-硝基苯胺衍生物的三组分反应,展示了合成这些杂环的有效途径。该过程突出了该化合物在促进产生新型有机分子中的作用,这些分子可能在各种药物应用中很有用 (Alizadeh et al., 2013).

偶氮偶联产物

涉及 5-硝基-2,1-苯并异噻唑-3-重氮与芳香胺(包括 5-(甲硫基)-2-硝基苯胺)的偶氮偶联反应的研究揭示了结构多样的 N-取代偶氮化合物的形成。该合成过程不仅扩大了偶氮化合物的化学库,还证明了 5-(甲硫基)-2-硝基苯胺在生产具有在染料和颜料中潜在应用的材料方面的多功能反应性 (Pr̆ikryl et al., 2007).

四唑官能化

5-(甲硫基)-2-硝基苯胺的反应性延伸到四唑衍生物的合成,表明其在开发医疗试剂中的适用性。该化合物进行官能化反应的能力为创建具有潜在治疗应用的新型四唑开辟了途径,展示了其在药物化学中的重要性 (Egorova et al., 2005).

属性

IUPAC Name |

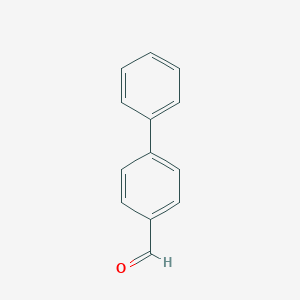

5-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHJZKYOSJGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfanyl)-2-nitroaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)